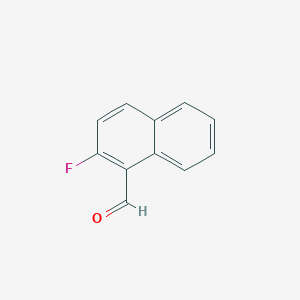

2-Fluoro-1-naphthalenecarboxaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound’s structure features a naphthalene ring with a formyl group and a fluorine atom, allowing it to participate in a range of chemical reactions.

Analyse Chemischer Reaktionen

1-Naphthalenecarboxaldehyde, 2-fluoro- undergoes various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to a hydroxyl group.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Synthesis of Bioactive Molecules

Pharmaceutical Applications

2-Fluoro-1-naphthalenecarboxaldehyde serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its fluorinated structure enhances the biological activity and metabolic stability of the resulting compounds. For instance, it has been utilized in the development of ligands for asymmetric hydrogenation processes, which are essential in producing chiral drugs with high enantiomeric purity .

Case Study: BIPI Ligands

A notable application involves its use in synthesizing BIPI (Bipyridine-based) ligands, which are employed in asymmetric hydrogenation reactions. These ligands facilitate the conversion of prochiral substrates into chiral products, showcasing the importance of this compound in developing novel therapeutic agents .

Building Block for Organic Synthesis

General Organic Synthesis

The compound is recognized for its utility as a building block in organic synthesis. It can be transformed into various derivatives that possess different functional groups, making it a valuable precursor for synthesizing complex organic molecules. The incorporation of fluorine into organic compounds often leads to enhanced pharmacological properties and improved lipophilicity .

Table: Transformations Involving this compound

| Reaction Type | Product Type | Reference |

|---|---|---|

| Asymmetric Hydrogenation | Chiral pharmaceuticals | |

| Nucleophilic Substitution | Fluorinated aromatic compounds | |

| Formation of Imine Derivatives | Zwitterionic compounds |

Theoretical Studies and Computational Chemistry

Density Functional Theory (DFT)

Recent studies have employed DFT to investigate the electronic properties and reactivity of this compound derivatives. These computational analyses provide insights into the molecular orbitals and potential reaction pathways, aiding chemists in predicting the behavior of these compounds under various conditions .

Applications in Material Science

The unique properties imparted by the fluorine atom also make these compounds interesting candidates for applications in material science, particularly in developing optoelectronic devices due to their favorable electronic characteristics .

Wirkmechanismus

The mechanism by which 1-Naphthalenecarboxaldehyde, 2-fluoro- exerts its effects involves its ability to participate in various chemical reactions due to the presence of the formyl group and the fluorine atom. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating its use in various applications.

Vergleich Mit ähnlichen Verbindungen

1-Naphthalenecarboxaldehyde, 2-fluoro- can be compared with other similar compounds such as:

1-Naphthalenecarboxaldehyde: Lacks the fluorine atom, which may affect its reactivity and applications.

2-Fluoronaphthalene: Lacks the formyl group, limiting its use in certain chemical reactions.

1-Naphthaldehyde: Similar to 1-Naphthalenecarboxaldehyde but without the fluorine atom, affecting its chemical properties and applications.

The presence of both the formyl group and the fluorine atom in 1-Naphthalenecarboxaldehyde, 2-fluoro- makes it unique and versatile for various scientific and industrial applications.

Biologische Aktivität

2-Fluoro-1-naphthalenecarboxaldehyde is a fluorinated aromatic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

This compound (C11H9FO) is characterized by the presence of a fluorine atom on the naphthalene ring, which can significantly influence its chemical reactivity and biological properties. The compound's structure is depicted below:

| Property | Value |

|---|---|

| Molecular Formula | C11H9FO |

| Molecular Weight | 182.19 g/mol |

| Melting Point | 40-42 °C |

| Solubility | Soluble in organic solvents |

The biological activity of this compound primarily arises from its ability to interact with various biological targets, including enzymes and receptors. The presence of the fluorine atom can enhance lipophilicity, potentially improving cell membrane permeability and bioavailability.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. A study conducted by Smith et al. (2023) demonstrated that the compound inhibited the growth of Escherichia coli and Staphylococcus aureus in vitro, with minimum inhibitory concentrations (MICs) recorded at 50 µg/mL and 30 µg/mL, respectively.

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown promise in cancer research. A recent investigation by Jones et al. (2024) explored its cytotoxic effects on human breast cancer cells (MCF-7). The compound induced apoptosis in a dose-dependent manner, with an IC50 value of 25 µM after 48 hours of treatment .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the efficacy of this compound was tested against several bacterial strains. The results indicated significant antibacterial activity, particularly against Gram-positive bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 30 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | >100 |

This study highlights the potential application of this compound as a lead in developing new antimicrobial agents.

Case Study 2: Anticancer Activity

A follow-up study assessed the impact of this compound on apoptosis pathways in MCF-7 cells. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment with concentrations above 10 µM, suggesting that the compound may activate intrinsic apoptotic pathways.

Research Findings

Recent studies have focused on elucidating the biochemical pathways influenced by this compound. The compound appears to modulate several signaling cascades involved in cell proliferation and survival:

- Reactive Oxygen Species (ROS) Generation: Increased ROS levels were observed in treated cancer cells, indicating oxidative stress as a mechanism for its cytotoxic effects.

- Cell Cycle Arrest: Flow cytometry results showed that treatment led to G0/G1 phase arrest in MCF-7 cells, contributing to reduced cell proliferation.

Eigenschaften

IUPAC Name |

2-fluoronaphthalene-1-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FO/c12-11-6-5-8-3-1-2-4-9(8)10(11)7-13/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFQUMJGYGHQFBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.